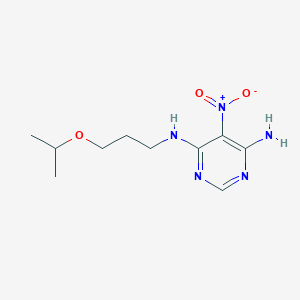
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine
説明
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ATR (ataxia telangiectasia and Rad3-related protein kinase). ATR plays a crucial role in the DNA damage response pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. AZD6738 has shown potential as an anti-cancer agent, as it can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
作用機序
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine targets the ATR pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. Inhibition of the ATR pathway by N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine leads to an accumulation of DNA damage, which sensitizes cancer cells to DNA-damaging agents. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine also inhibits the replication stress response, which is another mechanism by which cancer cells can survive under conditions of DNA damage.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to have a potent inhibitory effect on the ATR pathway, both in vitro and in vivo. In preclinical studies, N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
実験室実験の利点と制限
One advantage of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine as a research tool is its specificity for the ATR pathway. This allows researchers to selectively target this pathway and study its role in DNA damage response. However, one limitation of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine in lab experiments requires careful consideration of dosage and timing, as well as potential interactions with other experimental conditions.
将来の方向性
There are several potential future directions for the research and development of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine. One area of interest is the combination of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine with other anti-cancer agents, such as immunotherapy and targeted therapies. Another area of interest is the development of biomarkers to predict response to N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, which could improve patient selection and treatment outcomes. Finally, further studies are needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine and its potential role in DNA damage response.
科学的研究の応用
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been extensively studied for its potential as an anti-cancer agent. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the ATR pathway. This sensitization effect has been observed in several types of cancer, including ovarian, breast, lung, and colon cancer. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as PARP inhibitors and CHK1 inhibitors.
特性
IUPAC Name |
5-nitro-4-N-(3-propan-2-yloxypropyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-7(2)18-5-3-4-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDGRALEWDPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[3-(propan-2-yloxy)propyl]pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
![2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4136035.png)
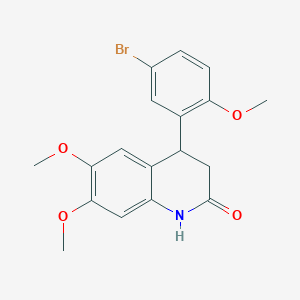
![N-(2-methoxyphenyl)-4-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4136044.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4136063.png)
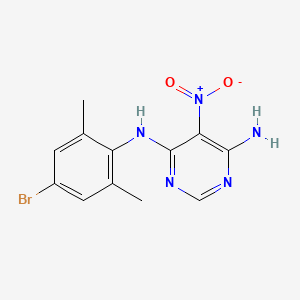
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone](/img/structure/B4136082.png)
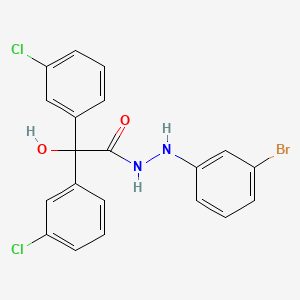
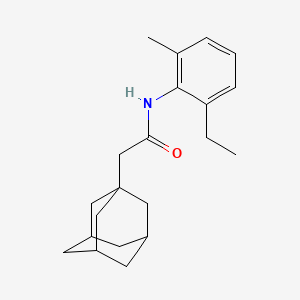
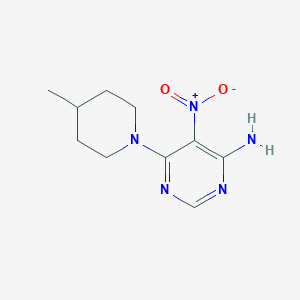
methanol](/img/structure/B4136122.png)
![10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4136136.png)
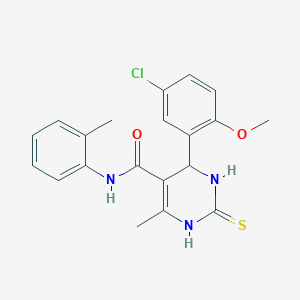
![N-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4136150.png)